Bis(fluoren-9-yl)methane
Description
Bis(fluoren-9-yl)methane is a hydrocarbon compound comprising a central methane carbon bonded to two fluoren-9-yl groups. The fluorene moieties are aromatic bicyclic systems (C₁₃H₁₀), contributing rigidity and π-conjugation. This structure imparts unique steric and electronic properties, making it relevant in materials science and catalysis. Synthesis typically involves alkylation or coupling reactions, as seen in derivatives like Bis(9-((9H-fluoren-9-yl)methyl)-9H-fluoren-9-yl)methane ().
Properties
IUPAC Name |
9-(9H-fluoren-9-ylmethyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16,26-27H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIXOAPYYGYATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Electronic and Steric Properties
- Conjugation : this compound exhibits extended π-conjugation, similar to fluorenylidene malonate ligands (). However, the absence of electron-withdrawing groups (e.g., malonate) results in a less polarized electron density distribution.
- Steric Bulk : The planar fluorene groups create a rigid, bulky environment comparable to N-(fluoren-9-yl) NHC ligands in Ru catalysts (). This bulkiness enhances thermal stability but may hinder reactivity in sterically sensitive reactions.
Solubility and Stability
- This compound: Low solubility in polar solvents due to non-polar aromatic cores (inferred from ).
- Hydroxyl/Epoxy Derivatives: Improved solubility in polar solvents (e.g., 9,9-Bis(4-hydroxyphenyl)fluorene in ethanol).
- Catalytic Complexes : Ru-NHC catalysts with fluorenyl arms show stability in organic solvents like toluene ().
Data Tables
Table 1: Key Physical Properties
*Derivative molecular weight from .
Table 2: Catalytic Performance Comparison
| Catalyst Type | Substrate | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| This compound-derived | α-Olefin | 85 | 92 | |
| SIMes-based Ru Catalyst | α-Olefin | 78 | 88 | |
| Hoveyda-type Ru11 | Challenging olefins | 90 | 95 |
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